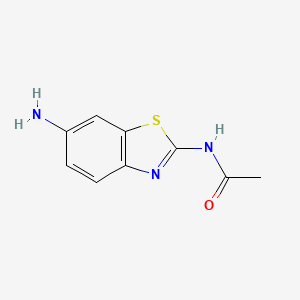

N-(6-amino-1,3-benzothiazol-2-yl)acetamide

描述

Significance of the Benzothiazole (B30560) Scaffold in Contemporary Medicinal Chemistry Research

The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the design and synthesis of new pharmaceutical agents. nih.govbenthamdirect.com Its structural rigidity, combined with the presence of nitrogen and sulfur heteroatoms, endows it with the ability to interact with a wide array of biological targets through various non-covalent interactions. This versatile framework has been successfully incorporated into molecules exhibiting a broad spectrum of pharmacological properties. hep.com.cntandfonline.com

The significance of the benzothiazole core is underscored by its presence in a multitude of clinically used drugs and investigational compounds. Researchers have extensively explored its potential, leading to the discovery of derivatives with potent activities. derpharmachemica.com The diverse biological activities associated with the benzothiazole scaffold are a testament to its importance in medicinal chemistry. nih.govbenthamdirect.com The development of new synthetic methodologies has further expanded the accessibility and diversity of benzothiazole-based compounds, allowing for the creation of novel molecular architectures with improved biological profiles. hep.com.cn

Table 1: Pharmacological Activities of Benzothiazole Derivatives

| Pharmacological Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines through mechanisms such as kinase inhibition and apoptosis induction. nih.govacs.org |

| Antimicrobial | Demonstrates efficacy against a range of bacterial and fungal pathogens. nih.govnih.gov |

| Anti-inflammatory | Modulates inflammatory pathways, showing potential for the treatment of inflammatory disorders. nih.gov |

| Anticonvulsant | Shows activity in preclinical models of epilepsy. nih.gov |

| Antiviral | Inhibits the replication of various viruses. nih.gov |

| Antidiabetic | Displays potential in regulating blood glucose levels. hep.com.cn |

| Antioxidant | Scavenges free radicals and reduces oxidative stress. benthamdirect.com |

Overview of N-(6-amino-1,3-benzothiazol-2-yl)acetamide as a Foundational Research Target

This compound serves as a crucial starting material and a key intermediate in the synthesis of a wide range of more complex benzothiazole derivatives. nih.govarabjchem.org Its structure features several key reactive sites, including the amino group on the benzene ring and the acetamide (B32628) group, which can be readily modified to generate libraries of new compounds. This strategic positioning of functional groups makes it an ideal scaffold for structure-activity relationship (SAR) studies, allowing researchers to systematically probe the chemical space around the benzothiazole core to optimize biological activity. researchgate.net

The amino group at the 6-position is particularly significant as it provides a handle for introducing various substituents, thereby influencing the molecule's physicochemical properties and its interaction with biological targets. derpharmachemica.com The acetamide moiety at the 2-position can also be altered or replaced to explore its impact on pharmacological efficacy. nih.gov The synthesis of derivatives of this compound has been a focal point of numerous research programs aimed at discovering novel therapeutic agents. nih.govresearchgate.net

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N₃OS |

| Molar Mass | 207.25 g/mol |

| Appearance | Solid |

The utility of this compound as a foundational research target is evident from the numerous studies that have utilized it to create novel compounds with enhanced biological activities. For instance, its derivatives have been investigated for their antimicrobial and urease inhibition activities. nih.govnih.gov The strategic modification of this core structure continues to be a productive avenue for the discovery of new and improved therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

N-(6-amino-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,10H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCAVTLNCHRGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353401 | |

| Record name | N-(6-amino-1,3-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-41-5 | |

| Record name | N-(6-amino-1,3-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 6 Amino 1,3 Benzothiazol 2 Yl Acetamide and Its Derivatives

Direct Synthesis Approaches for N-(6-amino-1,3-benzothiazol-2-yl)acetamide

The direct synthesis of this compound primarily involves the formation of the acetamide (B32628) group on a pre-existing 2,6-diaminobenzothiazole core. This can be achieved through straightforward acylation reactions or more complex multi-step convergent routes.

Amidation and Acetylation Reaction Protocols

The most direct route to this compound involves the selective N-acetylation of 2,6-diaminobenzothiazole. The key challenge in this approach is achieving regioselectivity, as the starting material possesses two amino groups with different reactivities. The 2-amino group is generally more nucleophilic than the 6-amino group, facilitating selective acylation at the 2-position under controlled conditions.

A variety of acetylating agents can be employed for this transformation. Common reagents include acetic anhydride (B1165640) and acetyl chloride. nih.gov The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) or dichloromethane, often in the presence of a mild base to neutralize the acid byproduct.

An alternative and greener approach involves the use of acetic acid as both the acetylating agent and the solvent. umpr.ac.id This method, while potentially requiring higher temperatures and longer reaction times, circumvents the need for more hazardous and moisture-sensitive reagents. umpr.ac.id The reaction of 2-aminobenzothiazoles with acetic acid, sometimes in the presence of coupling agents or under reflux conditions, has been shown to produce the corresponding acetamides in good yields. umpr.ac.id

Direct amidation of 2,6-diaminobenzothiazole with acetic acid can also be envisioned, potentially catalyzed by transition metals or other activating agents that facilitate the condensation reaction with the elimination of water. diva-portal.orgresearchgate.net

Table 1: Comparison of Acetylation Protocols for Aromatic Amines

| Acetylating Agent | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acetic Anhydride | Mild base (e.g., pyridine, triethylamine) | High reactivity, good yields | Moisture sensitive, corrosive byproduct |

| Acetyl Chloride | Mild base (e.g., pyridine, triethylamine) | Very high reactivity | Highly moisture sensitive, corrosive HCl byproduct |

Multi-step Convergent Synthetic Routes

One potential convergent approach involves the synthesis of a 6-nitro-2-aminobenzothiazole intermediate. This can be achieved through the reaction of 4-nitro-1,2-phenylenediamine with a suitable thiocarbonyl equivalent. Separately, an acetylating agent can be prepared or sourced. The 2-amino group of the 6-nitro-2-aminobenzothiazole can then be selectively acetylated to form N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. The final step would then be the reduction of the nitro group at the 6-position to an amino group, yielding the target compound. This reduction can be carried out using various standard methods, such as catalytic hydrogenation with palladium on carbon or using reducing agents like tin(II) chloride.

Another convergent strategy could involve the palladium-catalyzed amination of a suitably protected 6-bromo-2-acetylaminobenzothiazole with an ammonia (B1221849) surrogate or a protected amino group. mit.eduresearchgate.netresearchgate.net This would involve the initial synthesis of the halogenated and acetylated benzothiazole (B30560) core, followed by a cross-coupling reaction to introduce the 6-amino functionality.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the modulation of the compound's physicochemical and biological properties. Functionalization can be strategically introduced at various positions on the benzothiazole ring core.

Functionalization at the Benzothiazole Ring Core

Modification of the benzothiazole nucleus can be achieved through the introduction of a variety of substituents, including aromatic and heteroaromatic moieties, as well as halogens and nitro groups.

A powerful method for introducing aromatic and heteroaromatic groups onto the benzothiazole ring is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comresearchgate.netnih.gov This approach typically involves the reaction of a halogenated benzothiazole derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

For the synthesis of 6-aryl derivatives of this compound, a common strategy begins with the synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide. This intermediate can be prepared by the acetylation of 2-amino-6-bromobenzothiazole. The subsequent Suzuki-Miyaura coupling with a variety of arylboronic acids allows for the introduction of diverse aromatic and heteroaromatic substituents at the 6-position. mdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and accommodate a wide range of functional groups on the coupling partners. rsc.orgnih.gov

Table 2: Examples of Suzuki-Miyaura Coupling for the Synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides

| Arylboronic Acid | Palladium Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 80 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 83 |

Data sourced from a study on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives. mdpi.com

The introduction of halogens and nitro groups onto the benzothiazole ring can serve as a handle for further functionalization or to directly influence the electronic properties of the molecule. These electrophilic aromatic substitution reactions are governed by the directing effects of the existing substituents on the benzothiazole core. byjus.com

Halogenation: The direct halogenation of this compound would likely be directed by the powerful activating and ortho-, para-directing effect of the 6-amino group. masterorganicchemistry.comyoutube.com Thus, electrophilic halogenation using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to occur at the positions ortho and para to the amino group, namely the 5- and 7-positions. mdpi.comresearchgate.net To achieve halogenation at other positions, it would be necessary to start with a pre-functionalized benzothiazole precursor.

Nitro Substitution: The nitration of benzothiazole derivatives can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. nih.gov The position of nitration is highly dependent on the reaction conditions and the existing substituents. For instance, the synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide derivatives has been reported, indicating that the nitro group can be strategically positioned at the 6-position. researchgate.netfraunhofer.de This is often accomplished by starting with a precursor that already contains the nitro group, such as 2-amino-6-nitrobenzothiazole, followed by acetylation of the 2-amino group. umpr.ac.id Direct nitration of this compound would likely lead to a mixture of products due to the strong activating nature of the amino group, and protection of the amino group may be necessary to achieve selective nitration. nih.govfraunhofer.de The synthesis of 2-amino-4-chloro-5-nitro-benzothiazole has also been described, showcasing the possibility of introducing both halogen and nitro substituents onto the benzothiazole ring. mdpi.com

Alkyl and Alkoxy Group Integration

The introduction of alkyl and alkoxy groups onto the benzothiazole core of this compound derivatives is a key strategy to modulate their physicochemical properties and biological activity. These modifications are typically achieved by starting with appropriately substituted aniline (B41778) precursors.

For the integration of an alkyl group, such as a methyl group at the 6-position, the synthesis often commences with a substituted aniline, for example, 4-methylaniline. This precursor undergoes cyclization to form the 6-methyl-1,3-benzothiazol-2-amine intermediate. Subsequent acylation of the 2-amino group with an appropriate acylating agent, followed by further modifications, leads to the desired N-(6-methyl-1,3-benzothiazol-2-yl)acetamide derivative. One documented route involves the reaction of 6-methyl-N-[(4-methylphenyl)methylidene]-1,3-benzothiazol-2-amine, which is then further functionalized. arabjchem.org

Similarly, the incorporation of an alkoxy group, such as a methoxy (B1213986) group, begins with an alkoxy-substituted aniline like p-anisidine (B42471). A common synthetic pathway involves the reaction of p-anisidine with ammonium (B1175870) thiocyanate (B1210189) followed by an oxidative ring closure using bromine in an alkaline medium to yield 6-methoxy-2-aminobenzothiazole. This intermediate can then be acylated to introduce the acetamide side chain. For instance, 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide was synthesized by refluxing 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine. nih.gov Another approach involves the synthesis of 2-Chloro-N-(4-methoxybenzyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, starting from the corresponding substituted 2-aminobenzothiazole (B30445). arabjchem.org

Modifications at the Acetamide Side Chain

Modifications at the acetamide side chain of this compound offer a versatile approach to generate a wide array of derivatives with potentially enhanced biological activities. These modifications primarily involve the incorporation of various amino groups and the conjugation with diverse heterocyclic ring systems.

A prevalent method for introducing diverse amino groups involves a two-step process. First, the 2-amino group of a substituted benzothiazole is reacted with chloroacetyl chloride to form a 2-chloro-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide intermediate. This reactive intermediate is then refluxed with a variety of substituted amines to yield the target compounds. nih.gov This strategy allows for the systematic introduction of a wide range of amino functionalities, enabling the exploration of structure-activity relationships. The yields of these reactions are generally reported to be good. nih.gov

The acetamide side chain also serves as a linker to conjugate various heterocyclic ring systems to the benzothiazole core. This approach has been shown to produce compounds with significant antimicrobial potential. nih.gov The synthetic route is similar to the one described for incorporating amino groups, where the 2-chloro-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide intermediate is reacted with a heterocyclic amine. For example, compounds such as N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide have been successfully synthesized. nih.gov This modular synthesis allows for the combination of the benzothiazole scaffold with other biologically active heterocyclic moieties, potentially leading to synergistic effects.

Catalytic Approaches in Derivatization Schemes

Catalytic methods, particularly those involving transition metals, have become indispensable tools in the synthesis of this compound derivatives. Palladium-catalyzed cross-coupling reactions are widely employed, while research into alternative catalytic systems is expanding the synthetic possibilities.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, are highly effective for the formation of carbon-carbon bonds in the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides. In a typical procedure, N-(6-bromo-1,3-benzothiazol-2-yl)acetamide is coupled with various aryl boronic acids or their pinacol (B44631) esters in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

To enhance the efficiency of the coupling reaction, the amino group at the 2-position of the benzothiazole is often protected, for instance, by acylation. This protection prevents potential side reactions and leads to substantially higher yields of the desired products. The reaction conditions, including the solvent, temperature, and base, are optimized to maximize the yield. For example, 1,4-dioxane has been found to be an effective solvent for these reactions. The Suzuki cross-coupling methodology has been successfully used to synthesize a range of N-(6-arylbenzo[d]thiazol-2-yl)acetamides with good to excellent yields.

Table 1: Synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides via Suzuki Cross-Coupling

| Entry | Arylboronic Acid/Pinacol Ester | Product | Solvent System | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | N-(6-phenyl-1,3-benzothiazol-2-yl)acetamide | H₂O/1,4-Dioxane (1:4) | 80 |

| 2 | p-Tolylboronic acid | N-[6-(4-methylphenyl)-1,3-benzothiazol-2-yl]acetamide | H₂O/1,4-Dioxane (1:4) | 85 |

| 3 | 4-Cyanophenylboronic acid | N-[6-(4-cyanophenyl)-1,3-benzothiazol-2-yl]acetamide | H₂O/1,4-Dioxane (1:4) | 81 |

| 4 | 4-Methoxyphenylboronic acid | N-[6-(4-methoxyphenyl)-1,3-benzothiazol-2-yl]acetamide | H₂O/1,4-Dioxane (1:4) | 79 |

| 5 | 3-Nitrophenylboronic acid | N-[6-(3-nitrophenyl)-1,3-benzothiazol-2-yl]acetamide | H₂O/1,4-Dioxane (1:4) | 75 |

| 6 | 2-Naphthylboronic acid | N-(6-naphthalen-2-yl-1,3-benzothiazol-2-yl)acetamide | H₂O/1,4-Dioxane (1:4) | 78 |

| 7 | 4-(Trifluoromethyl)phenylboronic acid | N-{6-[4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-yl}acetamide | H₂O/1,4-Dioxane (1:4) | 72 |

| 8 | 3,5-Dimethylphenylboronic acid | N-[6-(3,5-dimethylphenyl)-1,3-benzothiazol-2-yl]acetamide | H₂O/1,4-Dioxane (1:4) | 83 |

Data sourced from a study on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives.

While palladium catalysts are highly effective, the exploration of alternative, more economical, and environmentally friendly catalytic systems is an active area of research. For the synthesis of the broader benzothiazole scaffold, various transition metal catalysts have been investigated.

These include ruthenium(III) chloride for the intramolecular oxidative coupling of N-arylthioureas and nickel(II) salts for similar transformations, which offer a cheaper and less toxic alternative to palladium. Copper catalysts, such as copper(I) bromide, have been found to be effective for the synthesis of 2-mercaptobenzothiazole (B37678) derivatives. Metal-free reaction conditions are also being developed, for instance, the reaction of 2-iodoaniline (B362364) with dithiocarbamates can proceed without a catalyst. mdpi.com

Furthermore, green chemistry approaches are being explored, utilizing catalysts such as a mixture of H₂O₂/HCl, polystyrene polymer catalysts grafted with iodine acetate, and SnP₂O₇ for the condensation reactions that form the benzothiazole ring. mdpi.com These alternative catalytic systems offer promising avenues for the efficient and sustainable synthesis of benzothiazole derivatives, including those related to this compound.

Optimization of Synthetic Reaction Conditions and Yield Enhancements

The quest for higher yields and improved purity in the synthesis of this compound and its derivatives has led to systematic investigations into various reaction parameters. The acetylation of the 2-amino group of the benzothiazole ring is a key transformation that is sensitive to the reaction environment.

The choice of solvent plays a pivotal role in the acylation of aminobenzothiazoles, influencing reactant solubility, reaction rates, and in some cases, selectivity. While detailed comparative studies specifically for the N-acetylation of 2,6-diaminobenzothiazole are not extensively documented in publicly available literature, general principles of solvent effects on similar acylation reactions provide valuable insights.

Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed due to their ability to dissolve a wide range of reactants. However, their high boiling points can complicate product isolation. Protic solvents, like acetic acid, can serve a dual role as both solvent and reagent, which can be an efficient approach. For instance, the N-acetylation of 2-aminobenzothiazoles has been effectively carried out using acetic acid as the acetylating agent, with the reaction mixture being refluxed for 8-10 hours. researchgate.net The use of less polar solvents like chloroform (B151607) has also been reported in the synthesis of related acetamide derivatives. rsc.org

To illustrate the potential impact of solvent choice, a hypothetical study on the acetylation of a 2-aminobenzothiazole derivative is presented in the table below. This data is illustrative and intended to demonstrate how such a study would be structured.

Table 1: Hypothetical Investigation of Solvent Effects on the N-Acetylation of a 2-Aminobenzothiazole Derivative

| Solvent | Dielectric Constant (20°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetic Acid | 6.2 | 8 | 85 |

| Dimethylformamide (DMF) | 36.7 | 6 | 90 |

| Dichloromethane (DCM) | 9.1 | 12 | 75 |

| Tetrahydrofuran (THF) | 7.6 | 10 | 80 |

Temperature and reaction time are intrinsically linked parameters that significantly affect the rate of reaction and the formation of byproducts. For the N-acetylation of aminobenzothiazoles, elevated temperatures are typically required to drive the reaction to completion. Refluxing conditions are commonly cited, which implies a temperature equal to the boiling point of the solvent used. researchgate.net For example, when acetic acid is used as the solvent, the reaction is carried out at its boiling point (approximately 118°C).

The duration of the reaction is optimized to ensure maximum conversion of the starting material without significant degradation of the product. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is crucial for determining the optimal reaction time. A reaction time of 8-10 hours has been reported for the N-acetylation of 2-aminobenzothiazoles in acetic acid. researchgate.net Shorter or longer durations could lead to incomplete reaction or the formation of impurities, respectively.

The following table provides a hypothetical representation of how temperature and duration could be optimized for a typical acylation reaction.

Table 2: Hypothetical Parametrization of Temperature and Reaction Duration for N-Acetylation

| Temperature (°C) | Reaction Duration (h) | Yield (%) |

|---|---|---|

| 80 | 12 | 70 |

| 100 | 10 | 82 |

| 120 (Reflux) | 8 | 90 |

| 120 (Reflux) | 12 | 88 (with increased impurities) |

The stoichiometry of the reagents and the concentration of any catalysts are critical for maximizing yield and minimizing waste. In the case of acetylation using an acetylating agent like acetic anhydride or acetyl chloride, a slight excess of the acetylating agent is often used to ensure complete conversion of the amine.

When a catalyst is employed, its concentration must be carefully optimized. While some N-acetylation reactions of aminobenzothiazoles proceed without an explicit catalyst, particularly when using highly reactive acetylating agents or when the solvent itself acts as a catalyst (e.g., acetic acid), other related syntheses of benzothiazole derivatives have shown the benefit of catalysts. For instance, in Suzuki cross-coupling reactions to form N-(6-arylbenzo[d]thiazol-2-yl)acetamides, the loading of the palladium catalyst is a key parameter that is optimized.

A hypothetical study on the effect of catalyst concentration on a related amide formation is presented below to illustrate the concept.

Table 3: Hypothetical Study of Catalyst Concentration on Amide Formation

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetic Acid (as catalyst) | 10 | 24 | 75 |

| Acetic Acid (as catalyst) | 20 | 18 | 85 |

| None (solvent only) | 0 | 48 | 40 |

Spectroscopic and Analytical Characterization Techniques for N 6 Amino 1,3 Benzothiazol 2 Yl Acetamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atom connectivity and the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms within the molecular structure of N-(6-amino-1,3-benzothiazol-2-yl)acetamide derivatives.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms in a molecule. In derivatives of this compound, distinct signals corresponding to different types of protons are observed. Aromatic protons on the benzothiazole (B30560) ring typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The proton of the acetamide's secondary amine (N-H) often presents as a singlet or triplet, its chemical shift being sensitive to solvent and concentration. The methyl protons (CH₃) of the acetamide (B32628) group characteristically appear as a sharp singlet in the upfield region. For the parent compound, the amino group (-NH₂) protons would also produce a characteristic signal.

For example, in the related derivative 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(4-methylbenzyl)acetamide, the methyl protons of the benzothiazole ring appear as a singlet at δ 2.43 ppm, while the aromatic protons are observed between δ 7.14 and 7.83 ppm. arabjchem.org Similarly, for 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, the methoxy (B1213986) protons (OCH₃) give a singlet at δ 3.76 ppm, and the aromatic protons are found in the range of δ 7.01-7.73 ppm. nih.gov

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for N-(1,3-benzothiazol-2-yl)acetamide Derivatives in DMSO-d₆

| Compound Derivative | Benzothiazole-CH₃ | Aromatic-CH₃ | Aromatic-OCH₃ | Aromatic Protons (H4, H5, H7, etc.) | N(CO)CH₂Cl | Reference |

|---|---|---|---|---|---|---|

| 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(4-methylbenzyl)acetamide | 2.43 (s, 3H) | 2.27 (s, 3H) | - | 7.14-7.83 (m) | 5.55 (s, 2H) | arabjchem.org |

| 2-Chloro-N-(4-methoxybenzyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | 2.40 (s, 3H) | - | 3.70 (s, 3H) | 6.92-7.83 (m) | 5.51 (s, 2H) | arabjchem.org |

| 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | - | - | 3.76 (s, 3H) | 7.01-7.73 (m, 3H) | - | nih.gov |

Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule. For this compound derivatives, the carbonyl carbon (C=O) of the acetamide group is a key diagnostic signal, typically appearing far downfield around δ 165-175 ppm. japsonline.com The carbons of the benzothiazole ring system produce a series of signals in the aromatic region (δ 115-155 ppm). arabjchem.orgjapsonline.com The methyl carbon of the acetyl group is found in the upfield region, often around δ 18-25 ppm. japsonline.com This technique is crucial for confirming the carbon skeleton of the synthesized compounds.

Table 2: Selected ¹³C NMR Chemical Shifts (δ, ppm) for N-(1,3-benzothiazol-2-yl)acetamide Derivatives in DMSO-d₆

| Compound Derivative | Benzothiazole Ring Carbons | Amide Carbonyl (C=O) | Other Characteristic Carbons | Reference |

|---|---|---|---|---|

| 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(4-methylbenzyl)acetamide | 121.35, 121.67, 126.59, 128.14, 129.35, 133.30, 134.31, 145.96, 159.01 | 167.72 | 21.10 (Ar-CH₃), 21.50 (Benzothiazole-CH₃) | arabjchem.org |

| N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide | 115.66, 118.34, 119.32, 121.12, 124.78, 125.47 | 164.98 | 174.46 (C=N) | japsonline.com |

| N-[(4-methoxyphenyl)methylidene]-6-methyl-1,3-benzothiazol-2-amine | 115.23, 122.31, 122.47, 127.84, 132.74, 135.22, 149.89 | 171.19 | 21.56 (CH₃), 56.14 (OCH₃), 166.48 (C=N) | arabjchem.org |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, confirming its molecular formula. High-resolution mass spectrometry can determine the mass with enough precision to deduce the elemental composition. Upon ionization, molecules can break apart into characteristic fragments. The analysis of these fragmentation patterns provides valuable structural information, corroborating the proposed structure.

In studies of related benzothiazole derivatives, the molecular ion peak (M⁺ or M⁺+1) is consistently observed, confirming the molecular weight of the synthesized compound. arabjchem.org For instance, the mass spectrum for 3-{[(6-Methyl-1,3-benzothiazol-2-yl)imino]methyl}phenol shows a molecular ion peak (M⁺+1) at m/z 269.1. researchgate.net The fragmentation patterns are influenced by the functional groups present; the amino and acetamide groups can direct bond cleavages, leading to specific daughter ions that help in structural elucidation. nih.govnih.gov

Table 3: Mass Spectrometry Data for Selected N-(1,3-benzothiazol-2-yl)acetamide Derivatives

| Compound Derivative | Molecular Formula | Molecular Ion Peak (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| 3-{[(6-Methyl-1,3-benzothiazol-2-yl)imino]methyl}phenol | C₁₅H₁₂N₂OS | 269.1 (M⁺+1) | 165.0, 137.1 | arabjchem.orgresearchgate.net |

| 3-{[(Chloroacetyl)(6-methyl-1,3-benzothiazol-2-yl)amino]methyl}phenyl chloroacetate | C₁₉H₁₆Cl₂N₂O₃S | 423.0 (M⁺) | 349.0, 347.0, 285.1, 107.1 | arabjchem.org |

| 2-{[(1,3-Benzothiazol-2-ylimino)methyl]}phenol | C₁₄H₁₀N₂OS | 255.1 (M⁺+1) | 209.0, 177.0, 151.0, 137.1 | arabjchem.org |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a rapid and effective method for identifying the presence of specific functional groups. For this compound derivatives, key diagnostic absorption bands include:

N-H Stretching: Amine (-NH₂) and amide (-NH-) groups show characteristic stretches in the 3100-3500 cm⁻¹ region. Primary amines typically show two bands, while secondary amides show one. arabjchem.orgnih.gov

C=O Stretching: The amide carbonyl group gives rise to a strong, sharp absorption band (known as the Amide I band) typically between 1640-1720 cm⁻¹. nih.govjapsonline.com

C=N and C=C Stretching: The benzothiazole ring system exhibits C=N and C=C stretching vibrations in the 1500-1610 cm⁻¹ region. arabjchem.org

Table 4: Characteristic IR Absorption Frequencies (cm⁻¹) for N-(1,3-benzothiazol-2-yl)acetamide Derivatives

| Vibrational Mode | Typical Range (cm⁻¹) | Example Compound and Observed Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch (Amide/Amine) | 3100-3500 | 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: 3178 | nih.gov |

| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 | 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: 2903, 2848 | nih.gov |

| C=O Stretch (Amide I) | 1640-1720 | 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: 1668 | nih.gov |

| C=N / C=C Stretch (Ring) | 1500-1610 | N-(4-methoxybenzyl)-6-methyl-1,3-benzothiazol-2-amine derivative: 1594, 1571 | arabjchem.org |

Elemental Analysis for Stoichiometric Compositional Verification

Elemental analysis is a fundamental technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. This technique is routinely used to confirm the identity of newly synthesized benzothiazole derivatives. arabjchem.orgnih.gov

Table 5: Elemental Analysis Data for Selected N-(1,3-benzothiazol-2-yl)acetamide Derivatives

| Compound Derivative | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | C₂₀H₂₄N₂O₂S | C | 67.38 | 67.32 | nih.gov |

| H | 6.79 | 6.82 | |||

| N | - | - | |||

| S | - | - | |||

| 2-Chloro-N-(4-methoxybenzyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | C₁₈H₁₇ClN₂O₂S | C | 59.91 | 59.90 | arabjchem.org |

| H | 4.75 | 4.75 | |||

| N | 7.76 | 7.75 | |||

| S | 8.89 | 8.88 |

X-Ray Diffraction Studies for Crystalline Structure Analysis

The crystal structure of the related compound N-(1,3-Benzothiazol-2-yl)acetamide revealed that it crystallizes with two independent molecules (A and B) in the asymmetric unit. nih.gov These molecules are linked into dimers by pairs of N—H···N hydrogen bonds, forming a specific ring pattern known as an R²₂(8) graph-set motif. nih.gov In another derivative, 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, the two independent molecules in the crystal also form a dimer through N—H···N hydrogen bonds, and these dimers are further linked by C—H···O interactions and S···S interactions. nih.gov Such studies provide an unparalleled level of detail about the solid-state structure.

Table 6: Crystallographic Data for Selected N-(1,3-benzothiazol-2-yl)acetamide Derivatives

| Parameter | N-(1,3-Benzothiazol-2-yl)acetamide | 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |

|---|---|---|

| Crystal System | Not specified | Triclinic |

| Space Group | Not specified | P1 |

| Molecules per Asymmetric Unit (Z') | 2 (A and B) | 2 |

| Key Intermolecular Interactions | N—H···N hydrogen bonds forming R²₂(8) dimers | N—H···N hydrogen bonds forming dimers; C—H···O bonds; S···S interactions (3.622 Å) |

| Reference | nih.gov | nih.gov |

Biological Activity and Mechanistic Investigations of N 6 Amino 1,3 Benzothiazol 2 Yl Acetamide Derivatives

Antimicrobial Activity Profile

The benzothiazole (B30560) scaffold is a cornerstone in the development of new antimicrobial agents, and N-(6-amino-1,3-benzothiazol-2-yl)acetamide derivatives have shown considerable promise in this area. nih.gov Their activity spans a range of pathogens, including bacteria, fungi, and helminths.

Substituted N-(1,3-benzothiazol-2-yl)acetamide derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. eurekaselect.comresearchgate.net The efficacy of these compounds is often influenced by the nature and position of substituents on the benzothiazole ring and the terminal amino group of the acetamide (B32628) side chain. rsc.org

In one study, a series of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide compounds were synthesized and evaluated. nih.gov Several of these derivatives exhibited significant antibacterial potential at various concentrations. nih.gov For instance, the compound N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide showed potent activity against Staphylococcus aureus (MIC of 12.5 μg/mL), Bacillus subtilis (MIC of 6.25 μg/mL), Escherichia coli (MIC of 3.125 μg/mL), and Pseudomonas aeruginosa (MIC of 6.25 μg/mL). eurekaselect.comnih.gov Similarly, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide was also identified as having good antimicrobial potential. researchgate.netnih.gov

Another study on N-(6-chlorobenzothiazol-2-yl)-2-(substitutedamino)acetamide derivatives reported promising antibacterial activity against S. typhi, S. dysenteriae, E. coli, S. aureus, and B. subtilis when compared to the standard drug Streptomycin. ijpsr.com The linkage of the benzothiazole moiety to other heterocyclic rings via an acetamide bridge appears to be a promising strategy for developing new antibacterial leads. nih.gov

Table 1: Antibacterial Activity of Select N-(1,3-benzothiazol-2-yl)acetamide Derivatives

| Compound | Gram-Positive Bacteria | MIC (μg/mL) | Gram-Negative Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|---|---|

| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | S. aureus | 12.5 | E. coli | 3.125 | eurekaselect.comnih.gov |

| B. subtilis | 6.25 | P. aeruginosa | 6.25 | eurekaselect.comnih.gov | |

| N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-3-(4-chlorophenyl)propanamide | - | - | - | - | tandfonline.com |

While various mechanisms have been proposed for benzothiazole derivatives, direct and extensive evidence specifically implicating this compound derivatives in the inhibition of bacterial cell wall synthesis is not prominently detailed in the available literature. However, benzothiazole-based compounds are generally known to target essential processes in bacterial cells, which can include cell wall synthesis. mdpi.com Further investigation is required to conclusively establish this specific mechanism for this class of compounds.

A more frequently suggested mechanism of antibacterial action for these compounds is the inhibition of essential bacterial enzymes. mdpi.com Molecular docking studies have been employed to explore the interactions between benzothiazole acetamide derivatives and bacterial enzymes. One key target identified is DNA gyrase, an enzyme crucial for bacterial DNA replication. researchgate.netnih.gov Docking studies of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide derivatives against the DNA gyrase protein (PDB: 3G75) suggest that these compounds can bind to the enzyme, potentially inhibiting its function and leading to bacterial death. eurekaselect.comresearchgate.netnih.gov

Other research points to different enzymatic targets. For example, some benzothiazole derivatives have been shown to inhibit dihydroorotase, an enzyme essential for the survival of bacteria like S. aureus and various Gram-negative species. mdpi.com The ability of these compounds to interfere with such fundamental enzymatic processes underscores their potential as broad-spectrum antibacterial agents. mdpi.com

The antimicrobial spectrum of this compound derivatives extends to pathogenic fungi. eurekaselect.com Various synthesized series have been screened for their activity against fungal strains like Candida albicans. nih.govresearchgate.net

In a study evaluating N-(6-substituted-1,3-benzothiazol-2-yl)acetamide derivatives, several compounds exhibited significant antifungal potential. eurekaselect.comnih.gov For example, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide and N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide were noted for their activity against fungal pathogens. researchgate.netnih.gov Another study focusing on C-6 methyl-substituted benzothiazole derivatives found that certain compounds showed potent antifungal activity against C. albicans, comparable to the standard drug Griseofulvin. scitechjournals.com

Table 2: Antifungal Activity of Select Benzothiazole Derivatives

| Compound Series | Fungal Pathogen | Activity Level | Reference |

|---|---|---|---|

| 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide | Candida albicans | Significant | eurekaselect.comnih.gov |

| C-6 methyl-substituted novel benzothiazole derivatives | Candida albicans | Potent | scitechjournals.com |

Research has also explored the efficacy of benzothiazole acetamide derivatives against helminths. A study focused on a series of synthesized N-(6-nitrobenzo[d]thiazol-2-yl)-2-acetamide compounds, which were screened for their anthelmintic activity against the nematode species Haemonchus contortus. ijpsjournal.com The investigation revealed that almost all the tested compounds demonstrated moderate to excellent anthelmintic properties. One derivative, in particular, showed maximum activity against the tested species, with its performance being comparable to standard anthelmintic drugs. ijpsjournal.com This suggests that the benzothiazole acetamide scaffold is a viable starting point for the development of new anthelmintic agents. ijpsjournal.comresearchgate.net

Table 3: Anthelmintic Activity of N-(6-nitrobenzo[d]thiazol-2-yl)-2-acetamide Derivatives

| Pathogen | Activity | Finding | Reference |

|---|---|---|---|

| Haemonchus contortus (Nematode) | Anthelmintic | Compounds showed moderate to excellent activity. | ijpsjournal.com |

Antibacterial Efficacy against Gram-Positive and Gram-Negative Pathogens

Anticancer Potential

The benzothiazole ring is a privileged structure found in numerous compounds with significant anticancer activity. nih.govresearchgate.net Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.

One study detailed the synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide. nih.gov This compound recorded the highest antiproliferative activity against HT-1376 bladder carcinoma cells, with an IC50 value of 26.51 μM. nih.gov A review of benzothiazole derivatives highlighted several acetamide-containing structures with notable anticancer potential. For example, 2–(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl) acetamide showed remarkable antitumor potential against a range of cancer cell lines. tandfonline.comnih.gov Another derivative, N-(4-(benzo[d]thiazol-2-yl)-2-chlorophenyl)-2-(4-chlorophenylthio)acetamide, also exhibited interesting anticancer activities. tandfonline.com The anticancer efficacy is often linked to substitutions on the benzothiazole core and the terminal phenyl rings. tandfonline.com

Table 4: Anticancer Activity of Select Benzothiazole Acetamide Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3- methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | HT-1376 (Bladder) | 26.51 μM | nih.gov |

| 2–(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl) acetamide | Various | Remarkable Activity | tandfonline.comnih.gov |

| Secondary sulphonamide based acetamide benzothiazole | MCF-7 (Breast) | 34.5 µM | tandfonline.com |

| HeLa (Cervical) | 44.15 µM | tandfonline.com |

In Vitro Antiproliferative Effects on Cancer Cell Lines

Derivatives of this compound have demonstrated notable antiproliferative activity against a variety of human cancer cell lines. A library of phenylacetamide derivatives featuring the benzothiazole nucleus was synthesized and assessed for its effects on paraganglioma and pancreatic cancer cell lines. mdpi.comsemanticscholar.orgnih.gov The findings revealed that these novel compounds induced a significant reduction in cell viability at low micromolar concentrations in both types of cancer cells. mdpi.comsemanticscholar.orgnih.gov

One particular derivative, 2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-N-(3-methoxyphenyl)-2-phenylacetamide, exhibited a more potent antiproliferative effect and a higher selectivity index against cancer cells compared to other tested compounds. mdpi.com Furthermore, when combined with gemcitabine (B846) at low concentrations, this derivative produced enhanced and synergistic effects on the viability of pancreatic cancer cells, highlighting its potential for clinical application. semanticscholar.org

Another study focused on a novel benzothiazole derivative, N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11), and its effects on human glioblastoma (U87) and cervix cancer (HeLa) cell lines. This compound was found to be highly cytotoxic to these cells, with IC50 values below 50 nM. nih.gov

The antiproliferative activity of various benzothiazole derivatives has been documented across several human cancer cell lines, with some compounds displaying IC50 values in the nanomolar range. nih.gov For instance, certain derivatives have shown high selectivity towards cancer cells when compared to non-tumoral HEK-293 cells. nih.gov

Table 1: Antiproliferative Activity of Selected Benzothiazole Derivatives

| Compound | Cancer Cell Line(s) | Observed Effect | Reference |

| Phenylacetamide derivatives with benzothiazole nucleus | Paraganglioma, Pancreatic cancer | Marked reduction in cell viability at low micromolar concentrations. | mdpi.comsemanticscholar.orgnih.gov |

| 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(3-methoxyphenyl)-2-phenylacetamide | Pancreatic cancer | Potent antiproliferative effect, synergistic with gemcitabine. | mdpi.com |

| N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11) | U87 (glioblastoma), HeLa (cervix cancer) | Highly cytotoxic with IC50 values < 50 nM. | nih.gov |

| Pyridine moiety and ethylurea (B42620) or formamide (B127407) functionalized derivatives | Various human cancer cell lines | IC50 values in the nanomolar range. | nih.gov |

Mechanistic Studies on Apoptosis Induction Pathways

The cytotoxic effects of this compound derivatives are often linked to the induction of apoptosis. For example, the novel derivative PB11 was observed to induce classic apoptotic symptoms such as DNA fragmentation and nuclear condensation at concentrations as low as 40 nM. nih.gov This effect was found to be more potent than that of the well-known apoptotic drug camptothecin (B557342) at a concentration of 5 μM. nih.gov

Further investigation into the mechanism of action of PB11 revealed an increase in the activities of caspase-3 and -9, which are key executioner and initiator caspases in the apoptotic cascade, respectively. nih.gov Western blotting analysis confirmed these findings, showing an upregulation of cellular levels of caspase-3 and cytochrome-c. nih.gov Concurrently, PB11 treatment led to the downregulation of PI3K and AKT, suggesting that the compound induces cytotoxicity and apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway. nih.gov

Similarly, other studies have shown that derivatives of 2-amino-5-benzylthiazole can induce the cleavage of PARP1 and caspase 3 in human leukemia cells. ukrbiochemjournal.org These compounds also led to an increased level of the pro-apoptotic protein Bim and the mitochondrion-specific endonuclease G, while decreasing the level of the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org These findings indicate that these derivatives can trigger apoptosis through the intrinsic, mitochondria-mediated pathway.

Research on a new class of bioactive molecules belonging to the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family has identified a lead compound that causes cell death through the concurrent induction of apoptosis and autophagy. nih.gov

Investigations into Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, certain derivatives of this compound have been found to cause cell cycle arrest. The fluorinated benzothiazole analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) has been shown to induce DNA damage and subsequent cell cycle arrest. nih.gov

Studies on the chalcone (B49325) derivative 1C in ovarian cancer cells demonstrated its ability to induce G2/M phase cell cycle arrest. This effect was associated with an increase in the level of p21, a key regulator of cell cycle progression, and was reversible by the antioxidant N-acetylcysteine (NAC), suggesting the involvement of reactive oxygen species (ROS) in the mechanism. mdpi.com

Anti-inflammatory Properties

Derivatives of this compound have been investigated for their anti-inflammatory potential, with several studies demonstrating their ability to modulate inflammatory pathways.

Modulation of Inflammatory Markers

Benzothiazole derivatives have been shown to possess anti-inflammatory activities comparable to conventional drugs. nih.gov For instance, a series of novel 2-amino benzothiazole derivatives were synthesized and evaluated for their anti-inflammatory effects using the λ-Carrageenan-induced mice paw edema method. researchgate.net Among the tested compounds, those with chloro substitution at the 5-position and methoxy (B1213986) substitution at the 4 and 6-positions of the benzothiazole ring exhibited superior anti-inflammatory activity compared to the standard drug, diclofenac (B195802) sodium. researchgate.net

Inhibition of Pro-inflammatory Cytokine Production

The anti-inflammatory effects of these compounds are partly attributed to their ability to inhibit the production of pro-inflammatory cytokines. Research has shown that certain benzoxazole (B165842) derivatives can significantly inhibit the IL-6/STAT3 signaling pathway. researchgate.net Specifically, one compound demonstrated a 71.5% inhibition of this pathway, while another showed excellent inhibitory activity on Interleukin-1β (IL-1β) production (92.1%). researchgate.net In vivo studies using a zymosan-induced arthritis model in mice confirmed the anti-inflammatory activity of these compounds, with a notable reduction in footpad inflammation. researchgate.net

Cyclooxygenase Enzyme Inhibition Mechanisms

A key mechanism underlying the anti-inflammatory properties of many this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. researchgate.net The benzothiazole nucleus is believed to exert its anti-inflammatory effect by inhibiting COX-2 enzymes. researchgate.net

Molecular docking studies have been performed on synthesized benzothiazole derivatives with a specific focus on the COX-2 enzyme. researchgate.net These studies have helped in identifying compounds with high potential as COX-2 inhibitors. For example, N-(benzo[d]thiazol-2-yl)-2-(4-((1-(3-nitrophenyl)ethylidene)amino) phenoxy)acetamide was identified as a promising lead compound for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) due to its high anti-inflammatory and analgesic effects. researchgate.net

Furthermore, derivatives of 1,3,4-oxadiazoles containing thiazole (B1198619) and benzothiazole scaffolds have displayed selective COX-2 inhibitory activity. nih.gov Docking studies revealed that the oxadiazole ring interacts with Ser339 and Val509 residues within the active site of COX-2, while the benzothiazole side chain forms hydrogen bonds with His75 and Leu338 residues, explaining the selective inhibition. nih.gov

Urease Inhibition Activity

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov Its inhibition is a key therapeutic strategy for managing conditions associated with urease-producing bacteria, such as Helicobacter pylori. wikimedia.org Benzothiazole derivatives have emerged as a promising class of urease inhibitors.

Research has been conducted on derivatives like N-(6-bromobenzo[d]thiazol-2-yl)acetamide, which shares a core structure with this compound. This bromo-derivative has demonstrated significant urease inhibition activity. mdpi.com

| Compound | Concentration (µg/mL) | % Inhibition | IC₅₀ (µM) |

|---|---|---|---|

| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | 25 | 39 ± 0.001 | 30.5 |

| 50 | 89 ± 0.009 |

The active site of urease contains two nickel ions that are crucial for its catalytic activity. nih.gov Urease inhibitors can interact with the enzyme through various mechanisms, including binding to these nickel ions. However, interactions with amino acid residues in the active site, which are non-metallic, also play a critical role in the inhibition.

The hydrolysis of urea by urease involves the coordination of the urea molecule to the nickel ions in the active site, followed by a nucleophilic attack. nih.gov Inhibitors prevent this process by either blocking the substrate from accessing the active site or by altering the conformation of the enzyme, rendering it inactive.

Benzothiazole derivatives likely act as competitive or mixed-type inhibitors. By binding to the active site, they can prevent the binding of urea. The electronic properties of the substituents on the benzothiazole ring can influence the binding affinity and inhibitory potency. Electron-donating groups have been observed to enhance the anti-urease activity of some 2-aminobenzothiazole (B30445) derivatives. mdpi.com The inhibition mechanism likely involves the disruption of the intricate network of interactions required for the catalytic hydrolysis of urea.

Antidiabetic Activity Investigations

Benzothiazole derivatives have been explored for their potential as antidiabetic agents. researchgate.netjocpr.com One of the key mechanisms underlying this activity is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase.

α-Glucosidase is another key enzyme involved in carbohydrate digestion, responsible for breaking down disaccharides into monosaccharides, which are then absorbed into the bloodstream. mdpi.com Inhibition of α-glucosidase is a well-established therapeutic approach for managing type 2 diabetes. mdpi.com Similar to α-amylase inhibition, the potential of this compound as an α-glucosidase inhibitor is inferred from studies on the broader class of benzothiazole derivatives which have shown promising activity. researchgate.netnih.gov

Anticonvulsant Activity Assessment

The benzothiazole scaffold is recognized as a pharmacophore with potential anticonvulsant properties. nih.gov Various derivatives have been synthesized and evaluated for their ability to protect against seizures in preclinical models.

The primary screening methods for anticonvulsant activity include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

Studies on N-(substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)acetamide derivatives have revealed promising anticonvulsant activity. For instance, some of these compounds have shown significant protection in the MES test with favorable ED₅₀ values. researchgate.net

| Compound | ED₅₀ (mg/kg) | Protective Index |

|---|---|---|

| Compound 5b | 15.4 | 20.7 |

| Compound 5q | 18.6 | 34.9 |

| Phenytoin (Standard) | - | 6.9 |

| Carbamazepine (Standard) | - | 8.1 |

The essential pharmacophoric features for anticonvulsant activity in these derivatives are thought to include a lipophilic aromatic ring, an electron donor system (such as the sulfur and nitrogen atoms of the benzothiazole ring), and a hydrogen bonding domain. nih.gov These structural elements are present in this compound, suggesting its potential as an anticonvulsant agent that warrants further investigation.

Evaluation in Maximal Electroshock Seizure (MES) Models

There is no available scientific literature that has reported the evaluation of this compound in maximal electroshock seizure (MES) models. Consequently, no data on its potential anticonvulsant activity in this specific assay is available.

Carbonic Anhydrase Inhibition

There are no published research findings on the carbonic anhydrase inhibitory activity of this compound. While various benzothiazole derivatives have been investigated as carbonic anhydrase inhibitors, the parent compound has not been a subject of such studies.

Structure Activity Relationship Sar Studies of N 6 Amino 1,3 Benzothiazol 2 Yl Acetamide Analogues

Influence of Substituent Nature and Position on Biological Activity

The benzothiazole (B30560) nucleus serves as a versatile scaffold with multiple active sites for substitution, primarily at positions 2, 4, 5, 6, and 7. pharmacyjournal.in The biological profile of N-(6-amino-1,3-benzothiazol-2-yl)acetamide analogues is highly dependent on the physicochemical properties of the functional groups introduced at these positions.

The substitution pattern on the fused benzene (B151609) ring of the benzothiazole core dictates the molecule's electronic and steric properties, which in turn govern its interaction with biological targets. pharmacyjournal.in While positions 4, 5, and 7 are viable for substitution, the C-6 position has been the most extensively studied and has proven to be a critical determinant of activity. For instance, the introduction of halogen atoms like chlorine or fluorine at the C-5 position has been noted to increase the potency of certain benzothiazole derivatives. pharmacyjournal.in However, the most detailed SAR insights for this class of compounds have emerged from modifications at the C-6 position.

The electronic nature of substituents at the C-6 position plays a pivotal role in modulating the biological activity of N-(benzothiazol-2-yl)acetamide analogues. A delicate balance between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is often required for optimal potency, and the ideal electronic character can vary depending on the therapeutic target.

For antimicrobial activity, both EDGs and EWGs at the C-6 position have been shown to yield potent compounds. A study on 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide derivatives revealed that a compound with a methoxy (B1213986) group (-OCH3, an EDG) at C-6 and another with a nitro group (-NO2, a strong EWG) at C-6 both exhibited good antimicrobial potential. nih.gov Specifically, the 6-methoxy analogue showed a minimum inhibitory concentration (MIC) of 6.25 µg/mL against B. subtilis, while the 6-nitro analogue also demonstrated significant activity. nih.gov

In the context of anticonvulsant activity, research on related N-benzothiazole derivatives indicated that compounds bearing EDGs like -CH3 and -OCH3, or moderately deactivating halogen groups like -F at the C-6 position, showed highly potent activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. researchgate.net Conversely, the presence of a strong EWG like a nitro group at the C-6 position also resulted in significant anticonvulsant activity, highlighting the complex relationship between electronic properties and this specific biological effect. researchgate.net

For antiproliferative activity against cancer cell lines, EWGs at the C-6 position appear to be particularly favorable. The presence of a nitro or cyano group at this position has been found to increase the antiproliferative effects of 2-hydroxyphenyl- and 2-methoxyphenylbenzothiazole derivatives. nih.gov This suggests that reducing the electron density of the benzothiazole ring system can enhance its anticancer potential.

Specific functional groups, through their unique steric, electronic, and hydrogen-bonding capabilities, fine-tune the bioactivity profiles of N-(benzothiazol-2-yl)acetamide analogues.

Methoxy Group (-OCH3): The presence of a methoxy group at the C-6 position has been associated with enhanced biological activity across different therapeutic areas. In a series of antimicrobial agents, the N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide derivative (BTC-j) was found to have good antibacterial activity, with MIC values as low as 3.125 µg/mL against E. coli and 6.25 µg/mL against B. subtilis and P. aeruginosa. nih.gov Additionally, 2-substituted benzothiazole analogues bearing a C-6 methoxyphenyl moiety have demonstrated exceptional inhibitory potency against Abl kinases, with IC50 values in the nanomolar range (0.03 to 0.06 nM). mdpi.com

Nitro Group (-NO2): The strongly electron-withdrawing nitro group at C-6 has consistently been shown to confer potent biological activity. The compound N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-r) was identified as having good antimicrobial potential. nih.gov In a separate study on anticancer agents, the compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7), which features a nitro group on a benzyl (B1604629) substituent, was found to significantly inhibit the proliferation of multiple cancer cell lines and display anti-inflammatory properties. nih.gov

Halogen Groups (-F, -Cl): Halogens, particularly chlorine and fluorine, are crucial substituents in medicinal chemistry. In anticonvulsant benzothiazole derivatives, a fluorine atom at C-6 contributed to high potency. researchgate.net For anticancer activity, a chlorine atom at C-6 was a key feature of a lead compound that demonstrated significant inhibition of cancer cell proliferation. nih.gov The strategic placement of halogens can enhance metabolic stability and binding affinity. nih.gov

Amino Group (-NH2): While the parent compound features a 6-amino group, modifications can influence activity. It has been noted that some amino-substituted benzothiazole derivatives exhibit high cytotoxicity, which can be beneficial for anticancer applications. nih.gov

The following table summarizes the influence of various C-6 substituents on the biological activity of N-(benzothiazol-2-yl)acetamide analogues and related derivatives.

The acetamide (B32628) side chain at the C-2 position is not merely a linker but an essential component of the pharmacophore, offering key sites for interaction with biological targets. Modifications to this chain have a profound impact on biological activity.

One strategy involves altering the terminal portion of the acetamide group. A series of N-(1,3-benzothiazol-2-yl)-2-[(2Z)-2-(substituted arylidene) hydrazinyl] acetamide derivatives were synthesized to evaluate their antimicrobial properties. pharmacophorejournal.com In this series, the acetamide was modified with a hydrazinyl-azomethine linker. The study found that substitutions on the appended benzylidene ring were critical for activity. Specifically, compounds with electron-donating groups like a 4-amino or 4-dimethylamino group on the benzylidene ring showed the most potent antimicrobial activity, in some cases comparable to standard drugs. pharmacophorejournal.com Conversely, ortho-substitution on the benzylidene ring tended to decrease antibacterial activity. pharmacophorejournal.com

Another approach involves the synthesis of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide derivatives. nih.gov In these analogues, the terminal methyl group of the acetamide is replaced by various substituted amine moieties. This modification introduces new hydrogen bonding and steric features. For example, linking a pyridine-3-ylamino group to the acetyl moiety resulted in compounds with significant antibacterial and antifungal potential. nih.gov

These studies demonstrate that the acetamide side chain is a highly adaptable region for structural modification, allowing for the introduction of diverse chemical functionalities to optimize target engagement and enhance biological effects.

The table below details the impact of modifications to the acetamide side chain.

Positional and Electronic Effects of Substitutions on the Benzothiazole Ring (C-2, C-4, C-5, C-6, C-7)

Correlation between Molecular Structural Features and Target Binding Affinity

The biological activity of N-(benzothiazol-2-yl)acetamide analogues is a direct consequence of their ability to bind to specific biological targets, such as enzymes or receptors. High binding affinity is achieved through a combination of favorable non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. The unique electronic and structural characteristics of the benzothiazole scaffold, with its sulfur and nitrogen heteroatoms, enhance its ability to engage in these diverse interactions within protein binding sites, contributing to high affinity and specificity. mdpi.com

Molecular docking studies have been instrumental in elucidating these correlations. For a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives with potent urease inhibitory activity (IC50 values as low as 16.5 µg/mL), docking simulations revealed that the compounds bind to the non-metallic active site of the urease enzyme. nih.gov The analysis highlighted that hydrogen bonding between the acetamide moiety and key amino acid residues in the active site is crucial for inhibition, establishing a clear link between this structural feature and binding affinity. nih.gov

Similarly, in the development of antimicrobial 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide derivatives, docking scores were found to be consistent with the observed antimicrobial activity. nih.gov This consistency suggests that the computational model accurately predicted the binding modes and affinities, reinforcing the structure-activity relationships observed experimentally.

For benzothiazole-triazole hybrids designed as EGFR inhibitors, compounds exhibiting potent anticancer activity with IC50 values as low as 0.69 µM also showed good binding affinity in molecular docking simulations. rsc.org The models revealed key interactions within the EGFR active site, explaining the high potency of the most active analogues. rsc.org These examples underscore the direct relationship between specific molecular features—such as hydrogen bond donors/acceptors in the acetamide chain and electronically-tuned substituents on the benzothiazole ring—and the resulting binding affinity for a given biological target.

Identification and Validation of Pharmacophoric Features Essential for Enhanced Biological Activity

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound analogues, several key pharmacophoric features have been identified through various medicinal chemistry campaigns.

Based on multiple studies, a general pharmacophore model for bioactive benzothiazole acetamide derivatives can be proposed, typically comprising:

An Aromatic/Hydrophobic Core: The benzothiazole ring system itself serves as a crucial hydrophobic and aromatic domain, essential for establishing van der Waals and π-π stacking interactions within the target's binding pocket. researchgate.net

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the acetamide group is a critical hydrogen bond acceptor. Additionally, the nitrogen atom in the thiazole (B1198619) ring can also act as an HBA. Studies on benzothiazole-based p56lck inhibitors identified two HBA features as essential for activity. researchgate.net

Hydrogen Bond Donors (HBD): The N-H group of the acetamide linkage is a primary hydrogen bond donor. The amino group at the C-6 position also provides a key HBD site. A pharmacophore model for anticonvulsant activity identified an "electron donor moiety" as a key feature, which can be fulfilled by the amino or other hydrogen-bonding groups. researchgate.net

Modulation Site: The C-6 position on the benzothiazole ring acts as a critical site for substitution, where the electronic properties (electron-donating or electron-withdrawing) of the substituent can be tuned to optimize activity and selectivity for a specific target. nih.govresearchgate.net

Virtual screening studies have validated these features. The 2-acetamido-1,3-benzothiazole-6-carboxamide scaffold was identified as an active pharmacophore against the mutated BRAFV600E kinase, confirming the importance of the 2-acetamido group and the potential for functionalization at the C-6 position. eie.gr The development of a four-point pharmacophore model (two HBAs, one HBD, and one aromatic ring) led to a statistically significant 3D-QSAR model for a series of benzothiazole derivatives, further validating the importance of these specific chemical features for predicting and designing potent inhibitors. researchgate.net

Computational and in Silico Investigations of N 6 Amino 1,3 Benzothiazol 2 Yl Acetamide

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as N-(6-amino-1,3-benzothiazol-2-yl)acetamide derivatives, and its biological target, typically a protein or enzyme.

Molecular docking studies have been employed to predict the optimal binding modes and affinities of this compound derivatives with various biological targets. For instance, in a study investigating the antimicrobial potential of a series of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide compounds, docking studies were performed against DNA gyrase (PDB: 3G75). The results indicated that these compounds fit well into the active site of the enzyme, suggesting a potential mechanism for their antimicrobial activity. nih.goveurekaselect.comresearchgate.net

Similarly, in the investigation of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives as urease inhibitors, molecular docking was used to understand their interaction with the urease enzyme. The in silico studies revealed that these acetamide (B32628) derivatives bind to the non-metallic active site of the urease enzyme. mdpi.comresearchgate.net

The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction. Lower binding energies typically indicate a more stable and favorable interaction. For example, the docking analysis of N-(benzothiazol-2-yl)benzamide-Pd complexes showed excellent binding interactions with the target receptors, with one compound exhibiting a high binding energy of –12.5 kcal/mol.

A crucial aspect of molecular docking is the identification of key amino acid residues within the enzyme's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are vital for the stability of the ligand-protein complex. mdpi.com

For N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives targeting the urease enzyme, structure-activity relationship studies revealed that hydrogen bonding with the enzyme is important for its inhibition. mdpi.comresearchgate.net The docking analysis of a butanamide derivative with the 3-TOP protein showed that the benzothiazole (B30560) unit has more interactions with the amino acids of the protein compared to the benzoxazole (B165842) unit. researchgate.net

The characteristics of the enzyme binding site, such as its shape, size, and chemical environment, determine the specificity and affinity of ligand binding. Molecular docking helps to elucidate these features, providing a rationale for the observed biological activity.

Below is a table summarizing the interacting residues and binding affinities for selected benzothiazole derivatives from docking studies.

| Compound Derivative | Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide | DNA gyrase | 3G75 | - | Not specified | nih.goveurekaselect.comresearchgate.net |

| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | Urease | Not specified | - | Non-metallic active site residues | mdpi.comresearchgate.net |

| N-(benzothiazol-2-yl)benzamide complex | Not specified | Not specified | -12.5 | Not specified |

A significant validation of molecular docking studies comes from the correlation between the predicted binding affinities and the experimentally determined biological activities. A strong correlation suggests that the computational model accurately reflects the molecular interactions driving the biological effect.

In the study of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide derivatives, the docking scores were found to be consistent with the observed antimicrobial activity. nih.gov This consistency indicates that the interaction with DNA gyrase is a likely mechanism for the antimicrobial effects of these compounds.

Similarly, for N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives, molecular docking revealed a significant correlation between the binding pattern with the target proteins and the observed biological activity. core.ac.uk

Molecular Dynamics Simulations for Conformational Analysis and System Stability

For N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives, MD simulations were performed to elucidate the binding site and the time dynamics of interacting amino acid residues, extending the information obtained from docking studies. core.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. acs.orgnih.govsemanticscholar.org QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For a series of 1,3-benzothiazole-2-amine analogs, an attempt was made to compute their physicochemical parameters to be used in a QSAR approach. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical component of modern drug discovery, as it allows for the early assessment of the pharmacokinetic properties of a compound. researchgate.net These predictions help to identify potential liabilities that could lead to poor bioavailability or adverse effects.

For a series of 1,3-benzothiazole-2-amine analogs, ADME properties were predicted using Qikprop, and the synthesized analogs showed comparable predicted properties with the recommended values. researchgate.net In another study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, all of the compounds were found to follow Veber's rule, indicating good bioavailability and intestinal absorption. nih.gov

The following table provides a summary of predicted ADME properties for a class of benzothiazole derivatives, which can offer insights into the expected profile of this compound.

| ADME Property | Predicted Outcome for Benzothiazole Derivatives | Significance |

| Absorption | Good intestinal absorption | Indicates good oral bioavailability |

| Distribution | Adherence to Lipinski's Rule of Five | Suggests drug-like properties |

| Metabolism | Potential for metabolism by Cytochrome P450 enzymes | Influences drug clearance and potential for drug-drug interactions |

| Excretion | Predicted to be within acceptable ranges | Affects the compound's half-life in the body |

Future Perspectives and Research Directions for N 6 Amino 1,3 Benzothiazol 2 Yl Acetamide Research

Rational Design and Synthesis of Novel Analogues with Optimized Biological Profiles

The future development of N-(6-amino-1,3-benzothiazol-2-yl)acetamide-based therapeutics heavily relies on the rational design and synthesis of new analogues with enhanced efficacy and safety. Advances in computational chemistry and synthetic methodologies are enabling researchers to create molecules with precisely tailored properties.